2,1,3-Benzoxadiazole-5-carbaldehyde
Overview
Description
2,1,3-Benzoxadiazole-5-carbaldehyde is a chemical compound that is part of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The specific structure of 2,1,3-benzoxadiazole-5-carbaldehyde implies that it is a benzoxadiazole derivative with an aldehyde functional group at the fifth position. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of oxadiazole derivatives can be achieved through various methods. For instance, 2-amino-1,3,4-oxadiazoles can be synthesized via the condensation of semicarbazide and aldehydes followed by I2-mediated oxidative C–O bond formation, as described in one study . Another approach involves the electrochemical-promoted annulation of aldehydes and carbazates to access 2-alkoxy/aryloxy-1,3,4-oxadiazoles . Additionally, a one-pot and three-component synthesis method has been reported, where N-Isocyaniminotriphenylphosphorane, an aldehyde, and a carboxylic acid react to form 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be complex and diverse. For example, the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, has been determined, showing intermolecular interactions that stabilize the crystal structure . Similarly, the structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde has been elucidated using X-ray crystallography . These studies provide insights into the structural characteristics of related heterocyclic compounds.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions. For instance, carbazole-oxadiazole derivatives have been prepared from the reaction of aromatic aldehydes and carbohydrazides . In another study, 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives underwent a ring transformation into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives . These transformations highlight the reactivity and versatility of oxadiazole compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary widely. For example, the spectroscopic properties of carbazole-oxadiazole derivatives, such as absorption and emission wavelengths, molar extinction coefficients, Stoke’s shifts, and quantum yields, have been reported . These properties are crucial for applications in materials science, particularly in the development of optical materials. Additionally, the solubility, stability, and reactivity of these compounds can be influenced by their molecular structure and substituents.
Scientific Research Applications
Chemodosimeter for Hg2+
A study by Chen et al. (2012) developed a sensitive and specific Hg(2+) chemodosimeter derived from 1',3'-dithiane-substituted 2,1,3-benzoxadiazole. This chemodosimeter exhibits "turn-on" fluorescent and colorimetric responses via an Hg(2+)-triggered aldehyde recovery reaction, demonstrating potential for monitoring Hg(2+) in living organisms, including zebrafish larvae (Chen et al., 2012).
Antioxidant and Anti-inflammatory Activity
Sudha et al. (2021) synthesized a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which were evaluated for their antioxidant and anti-inflammatory activities. These derivatives showed significant antioxidant potency and anti-inflammatory activity, highlighting the potential biological applications of related compounds (Sudha et al., 2021).
Applications in Solar Cells
Sathyanarayanamoorthi et al. (2015) conducted a theoretical analysis of 2,1,3-Benzoxadiazole-5-carboxylic acid as a photosensitizer for dye-sensitized solar cells. The study reported on the ground state and excited state oxidation potential, as well as electron injection from dyes to TiO2, indicating that these materials could be excellent sensitizers for solar cells (Sathyanarayanamoorthi et al., 2015).
Material Science Applications
Langhals et al. (2012) described the synthesis of amorphous light-absorbing materials by attaching 2,1,3-benzoxadiazole to perylene and benzoperylene building blocks. These materials, showing FRET energy transfer between the benzoxadiazole and perylene units, are of interest in material science, particularly for their optical properties (Langhals et al., 2012).
Sensing Applications
Pavlov et al. (2022) developed a luminescent 2,1,3-benzoxadiazole-decorated zirconium-organic framework, which acts as an exceptionally sensitive turn-on sensor for ammonia and aliphatic amines in water. This demonstrates the potential of 2,1,3-benzoxadiazole derivatives in sensing applications (Pavlov et al., 2022).
Safety And Hazards
Future Directions
While specific future directions for 2,1,3-Benzoxadiazole-5-carbaldehyde are not mentioned in the literature, benzoxadiazole derivatives in general are of great interest in the field of photoluminescent compounds and light technology . Their properties and chemical reactivity make them fundamental for the design of organic electronic devices .
properties
IUPAC Name |
2,1,3-benzoxadiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVDCFOBQWMSHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379964 | |
Record name | 2,1,3-benzoxadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzoxadiazole-5-carbaldehyde | |
CAS RN |
32863-33-5 | |
Record name | 2,1,3-benzoxadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzo[c][1,2,5]oxadiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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